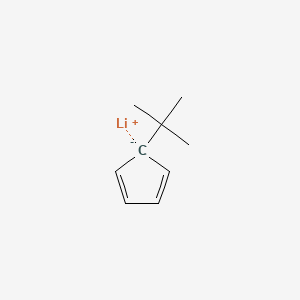
Lithium tert-butylcyclopentadienide
Cat. No. B6307257
Key on ui cas rn:
50356-03-1
M. Wt: 128.2 g/mol
InChI Key: JPXWDGHNZTWBHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05721185
Procedure details


To a solution of 4.18 g (39.4 mmol) 6,6-dimethylfulvene in 80 mL diethylether at 0° C. were added 22.9 mL of a 1.72M (39.4 mmol) methyl lithium solution in ether. The resulting slurry was stirred several days, then filtered, washed with pentane and dried under vacuum.




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:8])=[C:3]1[CH:7]=[CH:6][CH:5]=[CH:4]1.[CH3:9][Li:10]>C(OCC)C>[C:2]([C-:3]1[CH:7]=[CH:6][CH:5]=[CH:4]1)([CH3:9])([CH3:8])[CH3:1].[Li+:10] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.18 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=C1C=CC=C1)C
|
|
Name
|
|
|
Quantity
|
39.4 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C[Li]
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting slurry was stirred several days
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with pentane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)[C-]1C=CC=C1.[Li+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
